molecular formula C22H18N4O5S B3748178 3-[7-(5-ETHOXY-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-6-OXO-2H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-3(4H,6H)-YL]BENZOIC ACID

3-[7-(5-ETHOXY-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-6-OXO-2H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-3(4H,6H)-YL]BENZOIC ACID

Cat. No.: B3748178
M. Wt: 450.5 g/mol
InChI Key: IKGWKZXRVVVYFJ-ZCXUNETKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[7-(5-Ethoxy-2-oxo-1,2-dihydro-3H-indol-3-yliden)-6-oxo-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H,6H)-yl]benzoic acid is a complex organic compound with a unique structure that combines elements of indole, thiazole, and benzoic acid

Preparation Methods

The synthesis of 3-[7-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-yliden)-6-oxo-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H,6H)-yl]benzoic acid involves multiple steps, starting with the preparation of the indole and thiazole intermediates. The reaction conditions typically include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of additional functional groups, while reduction may result in the removal of oxygen atoms.

Scientific Research Applications

3-[7-(5-Ethoxy-2-oxo-1,2-dihydro-3H-indol-3-yliden)-6-oxo-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H,6H)-yl]benzoic acid has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on cellular processes and pathways. In medicine, researchers may investigate its potential as a therapeutic agent for various diseases. Additionally, this compound may have industrial applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-[7-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-yliden)-6-oxo-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H,6H)-yl]benzoic acid involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Compared to other similar compounds, 3-[7-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-yliden)-6-oxo-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H,6H)-yl]benzoic acid is unique due to its specific combination of indole, thiazole, and benzoic acid moieties Similar compounds may include other indole derivatives, thiazole-containing molecules, and benzoic acid analogs

Properties

IUPAC Name

3-[(7Z)-7-(5-ethoxy-2-oxo-1H-indol-3-ylidene)-6-oxo-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O5S/c1-2-31-14-6-7-16-15(9-14)17(19(27)24-16)18-20(28)26-11-25(10-23-22(26)32-18)13-5-3-4-12(8-13)21(29)30/h3-9H,2,10-11H2,1H3,(H,24,27)(H,29,30)/b18-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGWKZXRVVVYFJ-ZCXUNETKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=O)C2=C3C(=O)N4CN(CN=C4S3)C5=CC=CC(=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC\2=C(C=C1)NC(=O)/C2=C\3/C(=O)N4CN(CN=C4S3)C5=CC=CC(=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[7-(5-ETHOXY-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-6-OXO-2H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-3(4H,6H)-YL]BENZOIC ACID
Reactant of Route 2
3-[7-(5-ETHOXY-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-6-OXO-2H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-3(4H,6H)-YL]BENZOIC ACID
Reactant of Route 3
3-[7-(5-ETHOXY-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-6-OXO-2H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-3(4H,6H)-YL]BENZOIC ACID
Reactant of Route 4
3-[7-(5-ETHOXY-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-6-OXO-2H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-3(4H,6H)-YL]BENZOIC ACID
Reactant of Route 5
Reactant of Route 5
3-[7-(5-ETHOXY-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-6-OXO-2H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-3(4H,6H)-YL]BENZOIC ACID
Reactant of Route 6
3-[7-(5-ETHOXY-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-6-OXO-2H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-3(4H,6H)-YL]BENZOIC ACID

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